2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the chromen core: This is achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the acetamide group: This involves the reaction of the chromen derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Phenoxyphenyl substitution: The final step involves the substitution of the acetamide derivative with 2-phenoxyphenyl groups using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibition of enzymes: This compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation and oxidative stress.
Modulation of signaling pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, thereby exhibiting anticancer and immunomodulatory effects.
Comparison with Similar Compounds
2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-phenoxyphenyl)acetamide can be compared with other similar compounds, such as:
Methyl (2-oxo-4-phenyl-2H-benzo(h)chromen-7-yl)oxy)acetate: This compound has a similar chromen core but differs in the substitution pattern, leading to different biological activities.
Ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy) (phenyl)acetate: This compound has an ethyl ester group instead of the acetamide group, which affects its reactivity and applications.
(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy) (phenyl)acetic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of reactions and applications.
Properties
Molecular Formula |
C30H23NO5 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C30H23NO5/c1-20-16-26(30-23(21-10-4-2-5-11-21)18-29(33)36-27(30)17-20)34-19-28(32)31-24-14-8-9-15-25(24)35-22-12-6-3-7-13-22/h2-18H,19H2,1H3,(H,31,32) |
InChI Key |
RUMASZKSCCHXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)NC4=CC=CC=C4OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.